The synthesis of imidazo[1,5-a]quinoxalin-4(5H)-one has been achieved through various methods, emphasizing efficiency and yield.
The molecular structure of imidazo[1,5-a]quinoxalin-4(5H)-one features a fused bicyclic system that includes:
Imidazo[1,5-a]quinoxalin-4(5H)-one participates in various chemical reactions, enhancing its utility in organic synthesis.
The mechanism of action for imidazo[1,5-a]quinoxalin-4(5H)-one is primarily related to its interaction with biological targets such as enzymes and receptors.
Research indicates that this compound acts as a modulator for various biological pathways:
Imidazo[1,5-a]quinoxalin-4(5H)-one has several significant applications in scientific research and drug development:
Imidazo[1,5-a]quinoxalin-4(5H)-one is a fused tricyclic heterocycle characterized by a bridged imidazole ring condensed with a quinoxaline scaffold. The core structure consists of:
The systematic IUPAC name, 5H-imidazo[1,5-a]quinoxalin-4-one, reflects the saturation at the 5-position and the ketone group at C4. Key identifiers include:
Table 1: Nomenclature and Structural Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 179042-26-3 |
IUPAC Name | 5H-imidazo[1,5-a]quinoxalin-4-one |
Ring System | Imidazo[1,5-a]quinoxaline |
Functional Groups | Lactam (cyclic amide) |
Hydrogen Bond Acceptors | 3 (N,O) |
This architecture enables planar rigidity, facilitating π-stacking interactions critical for biological and material applications [6] .
The synthesis of imidazoquinoxalinones emerged in the 1990s, driven by interest in benzodiazepine receptor ligands. Early routes relied on:
A breakthrough came in 2004 with a regiospecific intramolecular cyclization strategy, enabling efficient construction of the tricyclic core for kinase inhibitors like BMS-238497 (a potent Lck inhibitor) [8]. Microwave-assisted syntheses later streamlined access:
"Microwave irradiation accelerates Van Leusen three-component condensations, permitting rapid assembly in hours versus days."
Table 2: Key Synthetic Milestones
Year | Development | Significance |
---|---|---|
1996 | First GABAergic derivatives reported | Established medicinal potential |
2004 | Intramolecular cyclization method developed | Enabled scalable synthesis of BMS-238497 |
2007 | TosMIC-quinoxaline-2-one cyclization optimized | Improved yields to >85% |
2012 | Microwave-assisted protocols | Reduced reaction times from 24h to 30 minutes |
These advances transformed the compound from a laboratory curiosity to a versatile scaffold for drug discovery [8].
Medicinal Chemistry
Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives exhibit multifaceted bioactivities:
Table 3: Biologically Active Derivatives
Derivative | Biological Target | Activity |
---|---|---|
Dimethylamino urea 41 | GABAₐ receptor | Partial agonist (anxiolytic) |
1-Methyl analog (EVT-13092090) | Kinases | Antiproliferative |
BMS-238497 | Lck kinase | Immunomodulatory |
5-(4-Methoxybenzyl) analog | Tyrosine kinases | Cytostatic (melanoma) |
Material Chemistry
The planar, electron-rich structure enables applications in:
"The imidazoquinoxaline core offers tunable optoelectronic properties via substitution at N5 or C1, making it a candidate for luminescent materials." [6]
This dual significance underscores its role as a privileged scaffold across scientific disciplines [5] [6] .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0